sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
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Overview
Description
The compound with the identifier “sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{N}_4\text{O} ). Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The overall reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] The imidazole serves both as the nucleophile and the base in this reaction .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides.
Ester Formation: It can convert alcohols into esters. Common reagents used in these reactions include amines and alcohols, and the major products formed are amides and esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research and industrial applications:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, carbamates, and ureas.
Biological Research: It is used in the modification of proteins and peptides.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amide or ester bonds. The molecular targets involved in these reactions are typically the carboxyl groups of carboxylic acids and the amino or hydroxyl groups of nucleophiles .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is less reactive than acid chlorides but more easily handled and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
- Phosgene
- Imidazole
Properties
IUPAC Name |
sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNHSYYBLEMOI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N3NaO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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